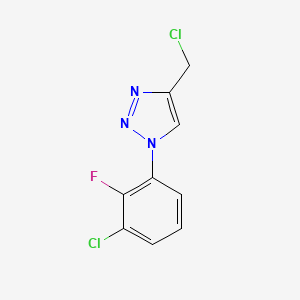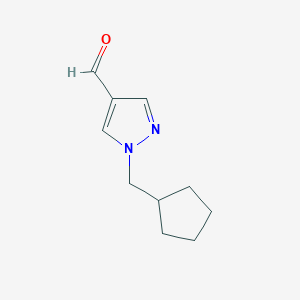
1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
Cycloalkanes, such as cyclopentane, are cyclic hydrocarbons where the carbon atoms are arranged in a ring and are single bonded to other atoms . This might give us some insight into the structure of 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde, but without specific information, it’s hard to provide a detailed analysis.Physical And Chemical Properties Analysis
While specific properties for 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde are not available, cyclopentyl methyl ether (CPME) is known to have a high boiling point, low melting point, hydrophobicity, and stability under acidic and basic conditions .Applications De Recherche Scientifique
Green Chemistry Solvent Replacement
1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde: can be explored as a potential green solvent. In the pursuit of environmentally friendly chemical processes, replacing conventional solvents with less toxic and less harmful alternatives is crucial . This compound, due to its unique structure, may serve as a substitute for more hazardous solvents in organic synthesis, potentially reducing environmental pollution and improving safety in chemical industries.
Medicinal Chemistry: Drug Discovery
The pyrazole core of 1-(cyclopentylmethyl)pyrazole-4-carbaldehyde is significant in medicinal chemistry. Pyrazoles are known for their wide range of pharmacological activities. This compound could be used as a scaffold for developing new therapeutic agents, particularly in the synthesis of compounds with anti-inflammatory, analgesic, and antipyretic properties .
Bioactive Chemical Synthesis
Pyrazole derivatives, including 1-(cyclopentylmethyl)pyrazole-4-carbaldehyde , are frequently used as scaffolds in the synthesis of bioactive chemicals. These compounds can be tailored to interact with biological targets, leading to the discovery of new drugs and therapeutic agents .
Antimicrobial Agent Research
Recent studies have shown that pyrazole derivatives exhibit antimicrobial activity1-(cyclopentylmethyl)pyrazole-4-carbaldehyde could be investigated for its potential use as an antimicrobial agent, contributing to the fight against resistant strains of bacteria and other pathogens .
Orientations Futures
The use of green solvents like cyclopentyl methyl ether (CPME) is a major focus in contemporary organic chemistry. The replacement of conventional petrochemical solvents with less harmful and less toxic green solvents is a significant area of research . This could potentially be relevant for future research involving 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde.
Propriétés
IUPAC Name |
1-(cyclopentylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-10-5-11-12(7-10)6-9-3-1-2-4-9/h5,7-9H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWFINCBSFKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1467409.png)
![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)
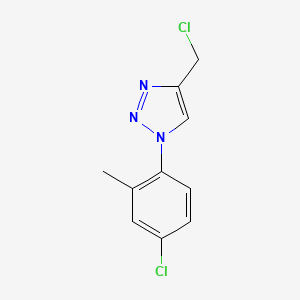
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)
![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)
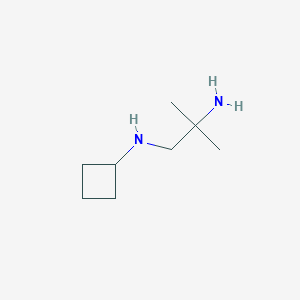
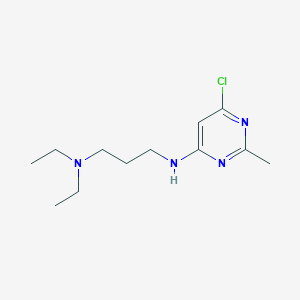
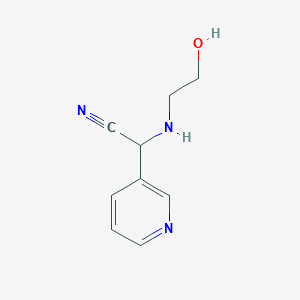
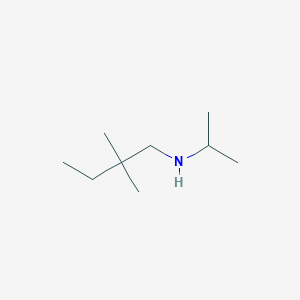
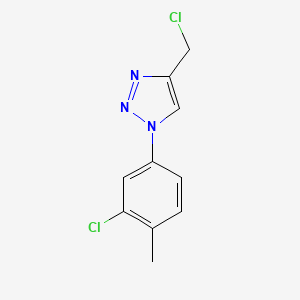

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)
